molecular formula C17H16ClFN2O3S B2943070 3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448071-78-0

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No. B2943070
CAS RN: 1448071-78-0
M. Wt: 382.83
InChI Key: AUJONCJCJFAOPQ-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative with additional functional groups such as chloro, fluoro, and an indole ring. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to undergo a variety of reactions. For example, they can react with bases to form sulfonamides . Indole derivatives have been reported to possess various biological activities, which has led researchers to synthesize a variety of indole derivatives .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzenesulfonamides are used as carbonic anhydrase inhibitors in the treatment of glaucoma .

Future Directions

Future research could explore the synthesis of this compound, its reactivity under different conditions, its potential biological activity, and its physical and chemical properties. This could lead to the development of new synthetic methods, the discovery of new reactions, or the identification of potential new therapeutic uses .

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-21-10-13(12-4-2-3-5-16(12)21)17(22)9-20-25(23,24)11-6-7-15(19)14(18)8-11/h2-8,10,17,20,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJONCJCJFAOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

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